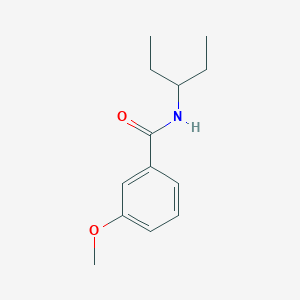

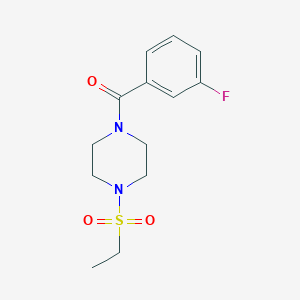

N-(1-ethylpropyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethylpropyl)-3-methoxybenzamide is a chemical compound with potential interest in various fields of chemistry and pharmacology due to its structural and functional properties. While specific studies on this compound are limited, insights can be gleaned from related benzamide derivatives and their chemical behavior, synthesis methods, and molecular characteristics.

Synthesis Analysis

The synthesis of benzamide derivatives, such as N-(1-ethylpropyl)-3-methoxybenzamide, typically involves the acylation reaction of corresponding amines with acid chlorides or esters. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized by the condensation of 3-methoxybenzoic acid with N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, demonstrating a common approach to synthesizing benzamide derivatives through stepwise chemical reactions (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and properties. Studies on molecules like N-3-hydroxyphenyl-4-methoxybenzamide have utilized X-ray crystallography and density functional theory (DFT) calculations to determine their structure, showcasing the importance of molecular geometry, bond lengths, bond angles, and dihedral angles in defining the characteristics of these compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, highlighting their reactivity and potential applications. For example, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation have been reported, indicating the compound's ability to undergo complex transformations that can be directed by specific catalysts and conditions (Xu et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies on compounds like N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide have explored their crystalline polymorphs, providing insight into the factors that influence their physical state and stability (Yasuoka et al., 1969).

Aplicaciones Científicas De Investigación

Antibacterial Applications

N-(1-ethylpropyl)-3-methoxybenzamide and its derivatives have shown promise as potent antibacterial agents. Research focusing on modifying 3-methoxybenzamide has led to the development of compounds with enhanced inhibitory effects against essential bacterial proteins, such as FtsZ, a crucial element in bacterial cell division. These modifications have resulted in compounds with not only potent antistaphylococcal properties but also improved pharmaceutical characteristics, making them potential candidates for treating bacterial infections, including those caused by drug-resistant strains (Haydon et al., 2010). Further optimization of these derivatives has yielded advanced lead compounds with superior in vitro potency, drug-like properties, and in vivo efficacy, showcasing their potential as first-in-class FtsZ inhibitors for combating antibiotic-resistant staphylococcal infections (Stokes et al., 2012).

Cancer Research

In cancer research, derivatives of N-(1-ethylpropyl)-3-methoxybenzamide have been explored for their potential in imaging and therapy. For example, sigma receptor scintigraphy using specific iodobenzamide derivatives has been investigated to visualize primary breast tumors in vivo. These compounds preferentially bind to sigma receptors overexpressed on breast cancer cells, indicating their potential utility in noninvasively assessing tumor proliferation and aiding in the diagnosis and treatment of breast cancer (Caveliers et al., 2002).

Chemical Synthesis and Material Science

N-(1-ethylpropyl)-3-methoxybenzamide and similar compounds have been instrumental in advancing methodologies in chemical synthesis and material science. For instance, the Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group showcases a mild, efficient, and versatile approach to forming valuable chemical structures. This process highlights the role of such compounds in facilitating the development of new synthetic routes and materials (Rakshit et al., 2011).

Propiedades

IUPAC Name |

3-methoxy-N-pentan-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11(5-2)14-13(15)10-7-6-8-12(9-10)16-3/h6-9,11H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBRJNFDJKSQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)

![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)

![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)

![4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5597177.png)